2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
CAS No.: 55274-44-7
Cat. No.: VC0016496
Molecular Formula: C₁₉H₂₁NO₁₂
Molecular Weight: 455.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55274-44-7 |
---|---|
Molecular Formula | C₁₉H₂₁NO₁₂ |
Molecular Weight | 455.37 |
IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
Standard InChI | InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |
SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Introduction
Chemical Identity and Structure
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a synthetic compound consisting of a glucuronic acid backbone with three acetyl protecting groups, a methyl ester, and a 2-nitrophenyl group connected via a glycosidic bond. This specific arrangement is critical to its function as a substrate for beta-glucuronidase enzymes.
Chemical Identification Parameters
The compound is precisely identified through various chemical nomenclature systems and identifiers, which are essential for accurate scientific reference and application.
Table 1: Chemical Identification Data of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
Parameter | Value |
---|---|
CAS Number | 55274-44-7 |
IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
Molecular Formula | C19H21NO12 |
Molecular Weight | 455.37 g/mol |
MDL Number | MFCD07369605 |
The compound is also known by several synonyms in scientific literature, including:
-
2-Nitrophenyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
-
2-Nitrophenyl beta-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate
-
β-D-Glucopyranosiduronic acid, 2-nitrophenyl, methyl ester, 2,3,4-triacetate
-
(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Structural Representation
The structural information of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester can be represented using different chemical notations:
InChI: InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2N+[O-])C(=O)OC)OC(=O)C
The beta configuration of the glycosidic bond is particularly significant as it determines the specificity of the compound as a substrate for beta-glucuronidase enzymes.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is essential for its proper handling, storage, and application in research and diagnostic settings.
Table 2: Physical and Chemical Properties
Property | Value | Notes |
---|---|---|
Physical State | Solid | At standard temperature and pressure |
Boiling Point | 535.6±50.0 °C | Predicted value |
Density | 1.41±0.1 g/cm³ | Predicted value |
Solubility | Soluble in Acetone and Methanol | Limited water solubility |
These properties influence how the compound behaves in various experimental conditions and should be considered when designing assays or procedures involving this substrate .
Applications in Biochemical Assays
Chromogenic Detection of Beta-Glucuronidase
The primary application of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is in chromogenic assays for beta-glucuronidase activity. This enzyme catalyzes the hydrolysis of beta-D-glucuronic acid residues from glycosaminoglycans and other glucuronide-containing compounds.
When beta-glucuronidase acts upon this substrate, it cleaves the glycosidic bond between the glucuronic acid moiety and the 2-nitrophenyl group, releasing 2-nitrophenol. This released compound can then be detected spectrophotometrically, enabling quantitative measurement of enzymatic activity .
The mechanism of action follows this general pathway:
-
The substrate encounters the beta-glucuronidase enzyme
-
The enzyme cleaves the glycosidic bond
-
2-Nitrophenol is released and can be measured spectrophotometrically
-
The intensity of the color change correlates with enzyme activity
This principle is similar to how 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (BCIG) functions in media like TBX Agar, where it serves as a chromogenic substrate for detecting Escherichia coli based on beta-glucuronidase activity .
Diagnostic Applications
The compound's ability to detect beta-glucuronidase activity makes it valuable in various diagnostic applications:
-
Bacterial identification: Many bacterial species, notably Escherichia coli, produce beta-glucuronidase. Media containing glucuronide substrates help identify these bacteria in clinical and environmental samples.
-
Fungal detection: Certain fungal species also produce beta-glucuronidase, making this compound useful in fungal identification and monitoring.
-
Clinical diagnostics: Elevated beta-glucuronidase levels can indicate various pathological conditions, and assays utilizing this compound can assist in diagnosis .
Research Applications
Beyond diagnostics, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester serves important functions in research:
-
Drug metabolism studies: Many pharmaceuticals undergo glucuronidation during metabolism. Beta-glucuronidase can reactivate these drug metabolites by cleaving the glucuronide moiety, making this compound valuable in pharmacokinetic research.
-
Enzyme kinetics research: The compound serves as a substrate for studying the kinetic properties of beta-glucuronidase from different sources.
-
Inhibitor development: Researchers working on beta-glucuronidase inhibitors may use this compound as a substrate in their screening assays .
Synthesis and Production
While the search results don't provide detailed synthesis procedures specifically for 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester, related compounds provide insight into potential synthetic pathways.
A related compound, 2,3,4-Tri-O-acetyl-β-D-Glucuronide methyl ester (CAS 73464-50-3), is described as "a synthetic intermediate in the synthesis of prodrug forms of the antitumor antibiotic daunomycin" . This suggests that our target compound may follow similar synthetic routes or serve as an intermediate in other chemical processes.
The general synthesis likely involves:
-
Protection of hydroxyl groups at positions 2, 3, and 4 using acetyl groups
-
Esterification of the carboxylic acid function to form the methyl ester
-
Formation of the glycosidic bond with 2-nitrophenol
Commercial production is carried out by specialized chemical suppliers to ensure the high purity necessary for research and diagnostic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume